1-[N-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea
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Overview
Description
3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA typically involves a multi-step process. One common method includes the reaction of 6-methoxy-4-methylquinazoline-2-amine with isothiocyanates under controlled conditions to form the desired thiourea derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 4-hydroxy-2-quinolones and 4(3H)-quinazolinones share structural similarities and exhibit comparable biological activities.
Thiourea Derivatives: Compounds like 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas have shown potent activity against various bacterial strains.
Uniqueness
3-[N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)CARBAMIMIDOYL]-1-(3-METHOXYPHENYL)THIOUREA stands out due to its unique combination of a quinazolinone core and a thiourea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N6O2S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C19H20N6O2S/c1-11-15-10-14(27-3)7-8-16(15)23-18(21-11)24-17(20)25-19(28)22-12-5-4-6-13(9-12)26-2/h4-10H,1-3H3,(H4,20,21,22,23,24,25,28) |
InChI Key |
PKSKFVDQFBSYTP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/C(=S)NC3=CC(=CC=C3)OC)/N)OC |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NC(=S)NC3=CC(=CC=C3)OC)N)OC |
Origin of Product |
United States |
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